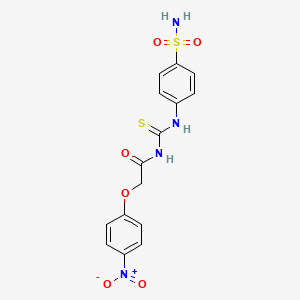

2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the incubation of microbial degradation products, as seen in the formation of N-(2-hydroxy-5-nitrophenyl) acetamide and its derivatives . Another synthesis route involves the S_NAr reaction, which is used to create AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide . These methods could potentially be adapted for the synthesis of "2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including FAB mass spectrometry, IR, NMR (1H, 13C, 15N), and X-ray crystallography . These techniques are crucial for understanding the molecular structure and could be applied to analyze "this compound".

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as glucosylation, which is a detoxification process . The electronic behavior of intramolecular hydrogen bonds has been studied using NBO analysis . These reactions and analyses provide a foundation for understanding the reactivity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their ability to form intra- and intermolecular hydrogen bonds, which can affect their solubility and stability . The bioactivity of these compounds, such as the elicitation of gene expression alterations in Arabidopsis thaliana, is also a significant property . These properties are essential for predicting the behavior of "this compound" in various environments and biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Metal Complexes :

- A study by Mansuroğlu et al. (2008) focused on the synthesis and characterization of nickel and copper complexes with derivatives similar to 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide. These complexes were analyzed using spectroscopic methods and single crystal X-ray diffraction, highlighting their potential in coordination chemistry and materials science (Mansuroğlu et al., 2008).

Bioactive Nitrosylated and Nitrated Derivatives :

- Research by Girel et al. (2022) explored the formation of bioactive nitrosylated and nitrated derivatives from similar compounds under microbial influence. These derivatives' potential bioactivity in plant and microbial systems was studied, demonstrating their relevance in environmental and agricultural research (Girel et al., 2022).

Environmental Contaminant Degradation :

- Kitagawa et al. (2004) identified and characterized a gene cluster in Rhodococcus opacus SAO101 for the degradation of p-Nitrophenol (4-NP), a compound structurally related to this compound. This study contributes to our understanding of environmental bioremediation and the microbial degradation of pollutants (Kitagawa et al., 2004).

Photocatalytic Degradation Studies :

- Jallouli et al. (2017) investigated the photocatalytic degradation of paracetamol, a compound with structural similarities to the compound . This research has implications for the environmental management of pharmaceutical contaminants (Jallouli et al., 2017).

Metallophthalocyanines Synthesis :

- Ağırtaş and İzgi (2009) described the synthesis of new metallophthalocyanines with phenoxyacetamide units, which are structurally related to the compound in focus. These compounds have increased solubility and potential applications in materials science (Ağırtaş & İzgi, 2009).

In Vitro Enzyme Inhibition Studies :

- Şentürk et al. (2011) investigated the inhibition of human carbonic anhydrase isozymes with natural phenolic compounds, including derivatives similar to the compound . This study has implications in medicinal chemistry and pharmacology (Şentürk et al., 2011).

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQQJFPIDFRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2550265.png)

![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)

![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

![N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2550277.png)

![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)